![molecular formula C14H24Si2 B14258645 Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane CAS No. 220444-28-0](/img/structure/B14258645.png)
Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane is an organosilicon compound with the molecular formula C14H30Si2. This compound is known for its unique structure, which includes a trimethylsilylethynyl group. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane typically involves the reaction of trimethylsilylacetylene with an appropriate alkyne under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound is utilized in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane exerts its effects involves the interaction of its trimethylsilylethynyl group with various molecular targets. This interaction can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Triisopropyl (2-trimethylsilylethynyl)silane
- Trimethylsilane
- Dimethylsilane
Uniqueness
Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. Its trimethylsilylethynyl group allows for versatile chemical modifications, making it a valuable compound in various applications .
Properties
CAS No. |
220444-28-0 |
|---|---|
Molecular Formula |
C14H24Si2 |
Molecular Weight |
248.51 g/mol |
IUPAC Name |
trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane |
InChI |
InChI=1S/C14H24Si2/c1-13(2)14(9-11-15(3,4)5)10-12-16(6,7)8/h1-8H3 |
InChI Key |
AXNHXUVEBDOUGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#C[Si](C)(C)C)C#C[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


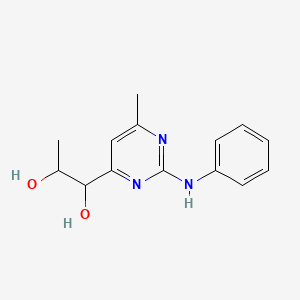
![2-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)sulfanyl]-5-chloropyridine](/img/structure/B14258571.png)
![[(1S,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol](/img/structure/B14258575.png)
![Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl-](/img/structure/B14258582.png)

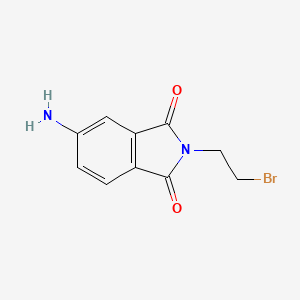
![4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N,N-diphenylaniline](/img/structure/B14258613.png)
![Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy-](/img/structure/B14258617.png)
![7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl-](/img/structure/B14258627.png)
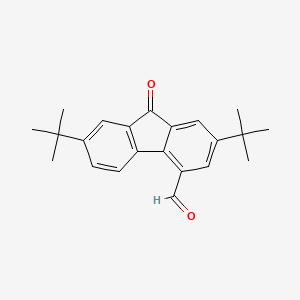
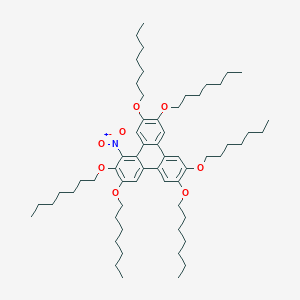
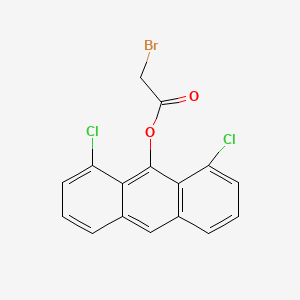
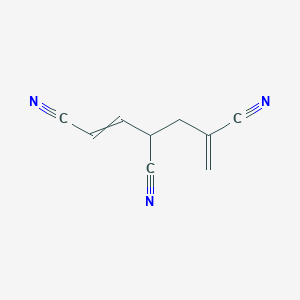
![N~2~,N~4~,N~6~-Tris[3,4-bis(hexadecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14258666.png)
